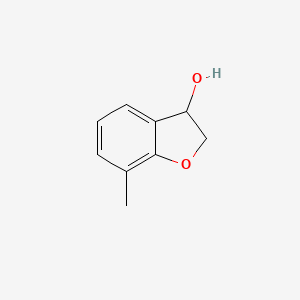

7-Methyl-2,3-dihydro-1-benzofuran-3-ol

Description

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

7-methyl-2,3-dihydro-1-benzofuran-3-ol |

InChI |

InChI=1S/C9H10O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4,8,10H,5H2,1H3 |

InChI Key |

RBAVSUBZHQSDOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CO2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights

- Halogen Substituents: Bromine and chlorine (e.g., in 7-bromo-5-methyl and 5-bromo-7-chloro analogs) introduce steric bulk and electronic effects, favoring electrophilic substitution at specific positions . Geminal Dimethyl Groups: The 2,2-dimethyl substitution in CAS 17781-15-6 creates a sterically hindered environment, which could limit rotational freedom and stabilize specific conformers .

Synthetic Applications :

- The methylene group in 2-methylene-2,3-dihydro-1-benzofuran-3-ol (CAS 1060728-88-2) allows for further functionalization via Diels-Alder or Michael addition reactions .

- Halogenated derivatives (e.g., 5-bromo-7-chloro analog) serve as intermediates in Suzuki-Miyaura or Ullmann coupling reactions to generate complex biaryl structures .

Preparation Methods

Electrochemical Cyclization

Doerner’s electrochemical approach employs 2-alkynylphenols (117 ) and diselenides (116 ) under platinum-catalyzed conditions in acetonitrile. For 7-methyl substitution, 2-ethynyl-4-methylphenol reacts with diphenyl diselenide at 1.5 V, forming the benzofuran core via seleniranium intermediate (A ). Subsequent hydrolysis with H2O2/NaHCO3 introduces the hydroxyl group, yielding the target compound in 68% efficiency.

Interrupted Pummerer Reaction

Kobayashi et al. (2022) utilized alkynyl sulfoxides (120 ) and phenols (119 ) in a trifluoroacetic anhydride-mediated reaction. 4-Methylphenol and 3-methylprop-1-yn-1-yl sulfoxide generate a key intermediate (B ), which undergoes sigmatropic rearrangement to produce this compound in 71% yield after 12 hours .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-2,3-dihydro-1-benzofuran-3-ol, and how do reaction conditions influence yield and purity?

- The synthesis of benzofuran derivatives typically involves cyclization reactions, such as acid-catalyzed intramolecular cyclization of phenolic precursors. For example, analogous compounds like 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol are synthesized via oxidation or reduction of substituted benzofurans under optimized conditions (e.g., using KMnO₄ for oxidation) . Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) significantly affect regioselectivity and yield. Evidence from X-ray crystallography studies (e.g., SHELX refinement) can validate structural outcomes .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and diastereomeric purity. For example, coupling constants in dihydrobenzofurans help distinguish between cis/trans configurations .

- X-ray Crystallography: Programs like SHELXL refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in carboxyl groups) . High-resolution data (≤1.0 Å) is essential for resolving methyl and hydroxyl group orientations .

Q. How does the hydroxyl group at the 3-position influence the compound’s reactivity in substitution or oxidation reactions?

- The hydroxyl group participates in hydrogen bonding, affecting solubility and crystallization. Oxidation with agents like CrO₃ converts it to a ketone (e.g., forming 7-Methyl-2,3-dihydro-1-benzofuran-3-one), while protection/deprotection strategies (e.g., silylation) enable selective functionalization . Substituent electronic effects (e.g., methyl groups) can sterically hinder or direct reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of dihydrobenzofuran derivatives?

- Discrepancies in antimicrobial or metabolic activity may arise from stereochemical variations or assay conditions. For instance, 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol exhibits antimicrobial properties, but results vary with bacterial strains and solvent systems . Methodological standardization (e.g., MIC assays) and enantiomeric purity checks (via chiral HPLC) are critical .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cytochrome P450 or kinase targets. Substituent effects (e.g., methyl groups) on binding affinity can be quantified via free-energy calculations. Comparative studies with fluorinated analogs (e.g., 7-fluoro derivatives) highlight electronic influences on target engagement .

Q. What experimental designs optimize enantioselective synthesis for pharmacological studies?

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can control stereochemistry. For example, (2S,3S)-configured benzofurans show enhanced bioactivity in some studies . Racemic mixtures require resolution via chiral columns or enzymatic methods .

Q. How do structural modifications (e.g., fluorination or methylation) alter metabolic stability in vivo?

- Fluorine substitution at the 7-position (as in 7-fluoro-3-methyl derivatives) reduces metabolic oxidation by blocking CYP450-mediated dealkylation. Methyl groups enhance lipophilicity, impacting bioavailability. Radiolabeled analogs (e.g., ¹⁴C-tagged) track metabolic pathways in rodent models .

Methodological Best Practices

- Data Contradiction Analysis: Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).

- Crystallographic Refinement: Use SHELXL for high-precision refinement of dihydrobenzofuran torsional angles .

- Synthetic Reproducibility: Document reaction conditions exhaustively (e.g., inert atmosphere, moisture control) to mitigate batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.